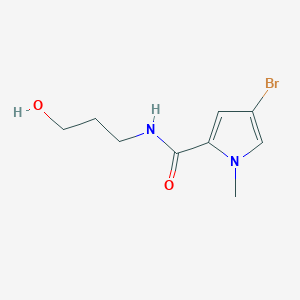
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
The synthesis of 1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one involves several steps, typically starting with the formation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This metal-free synthetic route is preferred due to its eco-friendly nature and the avoidance of toxic metal catalysts . Industrial production methods often involve bulk manufacturing and sourcing of raw materials, followed by custom synthesis to achieve the desired purity and yield .
Chemical Reactions Analysis
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the isoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, isoxazole derivatives are known to interact with GABA receptors, which are potential targets for the treatment of epilepsy and anxiety . The compound may also inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-(4-((5-Methylisoxazol-3-yl)methoxy)phenyl)ethan-1-one can be compared with other isoxazole derivatives, such as:
4-Phenyl-5-(4-piperidyl)-3-isoxazolol: Known for its antagonistic activity against GABA receptors.
N-(5-Methylisoxazol-3-yl)malonamide: Studied for its polymorphic forms and crystallization mechanisms.
N1,N2-bis(5-Methylisoxazol-3-yl)oxalamide: Used as a comparison in studies of polymorphism and supramolecular structures.
The uniqueness of this compound lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-[4-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-9-7-12(14-17-9)8-16-13-5-3-11(4-6-13)10(2)15/h3-7H,8H2,1-2H3 |
InChI Key |
BHJCUQQIUUPIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)COC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


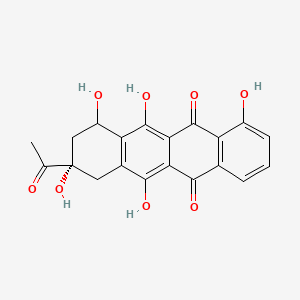
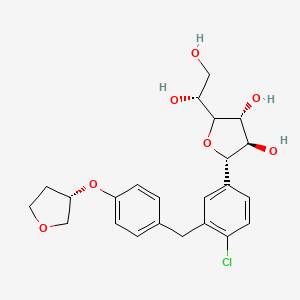
![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
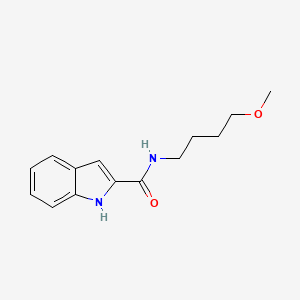
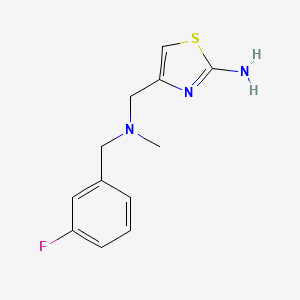
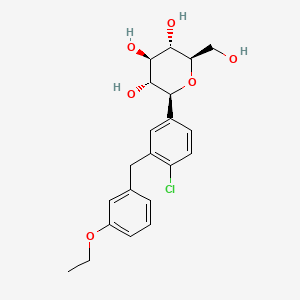
![2-methoxy-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide](/img/structure/B14903898.png)
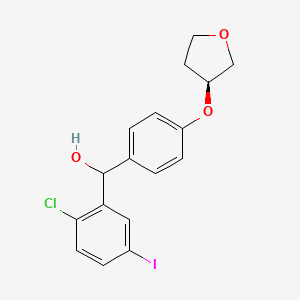
![3-Fluoro-5-isopropyl-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14903906.png)
![(2'-(Methyldiphenylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14903909.png)
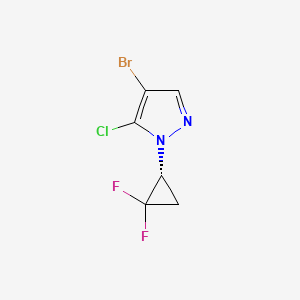
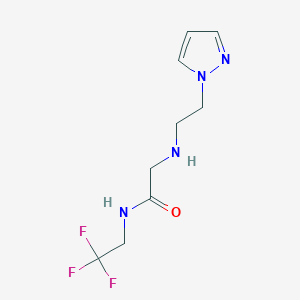
![6-(4-Methoxybenzyl)-3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14903927.png)
